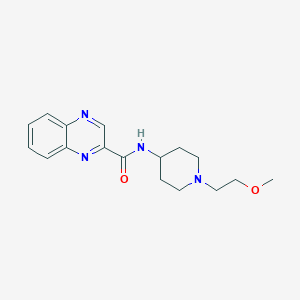

N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives, which include “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide”, can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to produce quinoxaline .Molecular Structure Analysis

The molecular structure of “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide” is characterized by the presence of a quinoxaline moiety, a piperidin-4-yl group, and a methoxyethyl group. The quinoxaline moiety is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

Quinoxaline derivatives, including “N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide”, can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Wissenschaftliche Forschungsanwendungen

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, which potentially includes compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules have shown potent and highly selective ATM inhibition capabilities with suitable properties for oral administration. Such inhibitors are significant for researching DNA damage response mechanisms and potentially for the development of cancer therapies (Degorce et al., 2016).

Antimicrobial Activities

New quinoxaline 1,4-di-N-oxides, including derivatives structurally akin to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, certain derivatives demonstrated significant activity against Aspergillus fumigatus and Streptococcus pneumonia, highlighting their potential as novel antimicrobial agents (Soliman).

Anti-Tuberculosis Activity

Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives, which may include compounds similar to N-(1-(2-methoxyethyl)piperidin-4-yl)quinoxaline-2-carboxamide, has identified several new entities with promising in vitro antituberculosis activity. The efficacy of these compounds appears to be influenced by the specific substituents on the quinoxaline nucleus, offering insights into structure-activity relationships vital for developing new anti-tuberculosis treatments (Jaso et al., 2005).

Antibacterial Persisters Targeting

A compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (structurally related to the chemical ), has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery marks a significant advancement in addressing the challenge of bacterial persistence, a major hurdle in treating infections effectively (Kim et al., 2011).

Wirkmechanismus

Target of Action

It’s known that quinoxaline derivatives have a wide range of pharmacological activities . Piperidine derivatives, which are also part of the compound’s structure, are present in more than twenty classes of pharmaceuticals

Mode of Action

Quinoxaline and piperidine derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline and piperidine derivatives are known to influence a variety of biological processes

Result of Action

Given the broad pharmacological activities of quinoxaline and piperidine derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels. Further experimental studies are needed to confirm this.

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-23-11-10-21-8-6-13(7-9-21)19-17(22)16-12-18-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJPYPAWDWSVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2871590.png)

![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)

![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)

![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)